N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide
CAS No.: 2185590-50-3
Cat. No.: VC6058049
Molecular Formula: C10H15N3O4S2
Molecular Weight: 305.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2185590-50-3 |
|---|---|
| Molecular Formula | C10H15N3O4S2 |
| Molecular Weight | 305.37 |
| IUPAC Name | N-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methyl]ethenesulfonamide |
| Standard InChI | InChI=1S/C10H15N3O4S2/c1-4-19(16,17)12-8-9-6-5-7-11-10(9)13(2)18(3,14)15/h4-7,12H,1,8H2,2-3H3 |
| Standard InChI Key | SMATVXNHQBPVRX-UHFFFAOYSA-N |
| SMILES | CN(C1=C(C=CC=N1)CNS(=O)(=O)C=C)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound is defined by the molecular formula C₁₀H₁₅N₃O₄S₂, with a molecular weight of 305.4 g/mol . Its structure integrates two sulfonamide groups:
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A N-methylmethanesulfonamido moiety attached to the pyridine ring.
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An ethenesulfonamide group linked via a methylene bridge to the pyridin-3-yl position.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2185590-50-3 | |
| Molecular Formula | C₁₀H₁₅N₃O₄S₂ | |
| Molecular Weight | 305.4 g/mol | |
| IUPAC Name | N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)ethenesulfonamide |
Stereochemical Considerations
While no explicit stereochemical data exists for this compound, analogous sulfonamide derivatives (e.g., 2-Methyl-N-[(2R)-1-methylsulfonylpropan-2-yl]pyridin-3-amine) demonstrate chirality at sulfur or nitrogen centers . Computational models suggest potential rotational barriers around the sulfonamide bonds due to partial double-bond character .
Synthesis and Reactivity
Synthetic Pathways
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Nucleophilic substitution between pyridine derivatives and sulfonyl chlorides.
For example, the patent WO2019215341A1 describes furin inhibitors using pyridinyl-sulfonamide scaffolds synthesized via coupling reactions under inert conditions . Similar methodologies may apply to this compound.
Reactivity Profile
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Sulfonamide Groups: Susceptible to hydrolysis under acidic or basic conditions, generating sulfonic acids and amines.
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Ethenesulfonamide: The vinyl group may participate in Michael additions or cycloadditions, useful for functionalization .
Physicochemical Properties
Experimental Data
Limited experimental data exists for this compound. Key parameters include:
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted polar solvent solubility (e.g., DMSO, water) | - |
Computational Predictions
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LogP (XLogP3-AA): Estimated ~1.2 (similar to N-methylsulfonamide analogs ).
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Hydrogen Bonding: Three acceptors (sulfonyl oxygens) and one donor (NH group) .
| Precaution | Guideline |
|---|---|
| Storage | Cool, dry, inert atmosphere |
| Handling | Use fume hood for powder processing |
Research Gaps and Future Directions
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Synthetic Optimization: Develop scalable routes for high-purity batches.
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Biological Screening: Evaluate kinase or protease inhibition potential.
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Spectroscopic Characterization: Obtain NMR, IR, and mass spectra for structural validation.
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